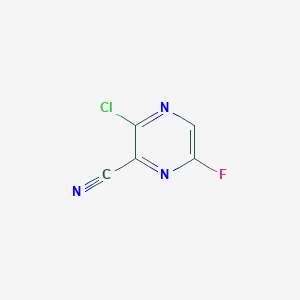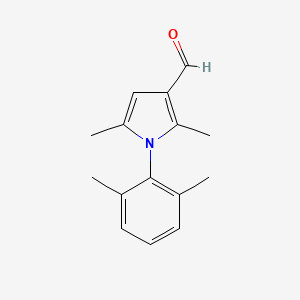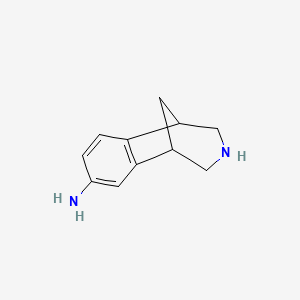![molecular formula C11H20N2O2 B3327619 (2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide CAS No. 357334-83-9](/img/structure/B3327619.png)
(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide
Vue d'ensemble
Description
(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide, also known as 4-Oxo-2-azetidinecarboxylic acid, is a synthetic compound that has gained significant interest in the scientific research community due to its unique chemical structure and potential applications. This compound is a pyrrolidine derivative and has been synthesized by several methods.
Mécanisme D'action
The mechanism of action of (2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide is not fully understood, but it is believed to work by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress and inflammation in the brain. It may also have other mechanisms of action that have not yet been discovered.
Biochemical and Physiological Effects
(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the aggregation of amyloid-beta peptides, reduce oxidative stress and inflammation in the brain, and protect neurons from damage. Additionally, it has been shown to have anti-inflammatory and antioxidant effects in other parts of the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide for lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of neurological disorders such as Alzheimer's disease and Parkinson's disease. However, one of the main limitations is that it is a synthetic compound and may not accurately reflect the effects of natural compounds found in the body.
Orientations Futures
There are several future directions for the study of (2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other parts of the body, particularly in the context of inflammation and oxidative stress. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be the main cause of Alzheimer's disease. Additionally, it has been shown to protect neurons from oxidative stress and reduce inflammation in the brain, which are common features of Parkinson's disease.
Propriétés
IUPAC Name |
(2S)-2-[(4S)-2-oxo-4-propan-2-ylpyrrolidin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-4-9(11(12)15)13-6-8(7(2)3)5-10(13)14/h7-9H,4-6H2,1-3H3,(H2,12,15)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJILBHRUARNKM-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CC(CC1=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((S)-4-Isopropyl-2-oxopyrrolidin-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-benzyl-5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B3327537.png)
![5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3327540.png)

![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)
![Pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B3327559.png)
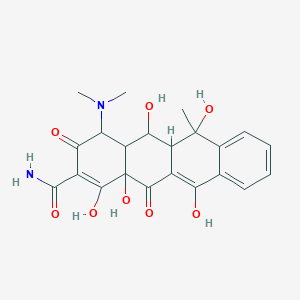
![6-Amino-3-(tert-butyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3327579.png)
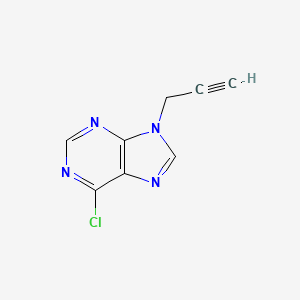
![7-Methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3327589.png)
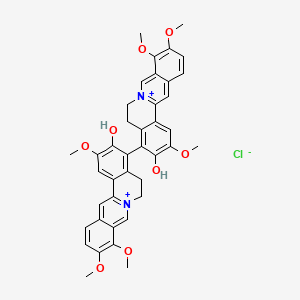
![D-[6,6'-2H2]galactose](/img/structure/B3327596.png)
